molecular formula C7H16N2O B8286154 N,N'-dimethyl-O-t-butylisourea

N,N'-dimethyl-O-t-butylisourea

Cat. No.: B8286154
M. Wt: 144.21 g/mol
InChI Key: RMMOFLPNJGTAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethyl-O-t-butylisourea is a substituted isourea derivative characterized by two methyl groups on the nitrogen atoms and a tert-butyl group attached to the oxygen atom. Isoureas are structurally related to ureas but feature a distinct N–C–O–N backbone, which imparts unique reactivity and steric properties. While direct literature on this specific compound is sparse, its structural analogs, such as N,N'-diisopropyl-O-t-butylisourea , suggest utility as intermediates in organic synthesis, particularly in carbamate or amidine formation.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

tert-butyl N,N'-dimethylcarbamimidate

InChI

InChI=1S/C7H16N2O/c1-7(2,3)10-6(8-4)9-5/h1-5H3,(H,8,9)

InChI Key

RMMOFLPNJGTAJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=NC)NC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Steric Effects : The tert-butyl group in isoureas enhances thermal stability but may hinder reactions requiring spatial accessibility, as seen in bulkier analogs like N,N'-diisopropyl-O-t-butylisourea .
  • Synthetic Utility : Isoureas are underutilized compared to ureas or carbamates, possibly due to competing hydrolysis or side reactions.
  • Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.